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Compound of Interest

Compound Name: Fpl 14294

Cat. No.: B1673591

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Ensifentrine (formerly known as FPL 14294 and RPL554), a first-in-
class dual phosphodiesterase 3 and 4 (PDE3/PDE4) inhibitor, with established therapies for
chronic obstructive pulmonary disease (COPD). The data presented is compiled from publicly
available clinical trial results and pharmacological studies to offer an independent validation of
Ensifentrine's performance.

Ensifentrine is an investigational drug that combines bronchodilator and anti-inflammatory
effects in a single molecule.[1][2] Its novel mechanism of action has shown potential for
improving lung function and reducing exacerbations in patients with COPD.[3][4] This guide will
compare its efficacy and mechanism of action with a selective PDE4 inhibitor, a long-acting
muscarinic antagonist (LAMA), and a combination therapy of a long-acting beta-agonist (LABA)
and an inhaled corticosteroid (ICS).

Performance Comparison: Ensifentrine vs.
Alternatives

The following tables summarize the quantitative data from clinical trials, focusing on key
endpoints for COPD treatment: change in forced expiratory volume in one second (FEV1) and
reduction in exacerbation rates.

Table 1: Comparison of Bronchodilator Effects (Change in FEV1)
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Table 2: Comparison of Anti-inflammatory Effects (Exacerbation Rate Reduction)
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Ensifentrine and a typical clinical
trial workflow for evaluating its efficacy.
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Figure 1. Ensifentrine's dual inhibition of PDE3 and PDE4 increases cAMP levels, leading to
bronchodilation and reduced inflammation.
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Clinical Trial Workflow
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Figure 2. A typical randomized, placebo-controlled clinical trial design used to evaluate the
efficacy and safety of Ensifentrine.

Experimental Protocols

The clinical trials referenced in this guide generally follow a randomized, double-blind, placebo-
controlled design. Below are summarized methodologies for the key experiments.

ENHANCE-1 and ENHANCE-2 Trials (Ensifentrine)

» Objective: To evaluate the efficacy and safety of nebulized ensifentrine for the maintenance
treatment of moderate to severe COPD.

» Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.
o Participants: Patients with moderate to severe COPD.

« Intervention: Nebulized ensifentrine (3 mg) or placebo, administered twice daily for 24
weeks.

e Primary Endpoint: Change from baseline in FEV1 averaged over 12 hours post-dose at week
12.

e Secondary Endpoints: Rate of moderate to severe COPD exacerbations, change in trough
FEV1, and patient-reported outcomes.
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Roflumilast Clinical Trials

¢ Objective: To assess the efficacy and safety of oral roflumilast in patients with moderate to
severe COPD.

» Design: Randomized, double-blind, placebo-controlled trials.
o Participants: Patients with stable moderate to severe COPD.
« Intervention: Oral roflumilast (500 pg) or placebo, once daily for 24 to 52 weeks.

» Primary Endpoints: Change in post-bronchodilator FEV1 and St. George's Respiratory
Questionnaire (SGRQ) total score.

e Secondary Endpoint: Rate of COPD exacerbations.

UPLIFT Trial (Tiotropium)

Objective: To evaluate the long-term effects of tiotropium on lung function and exacerbations
in COPD patients.

o Design: 4-year, randomized, double-blind, placebo-controlled trial.

o Participants: Patients with COPD.

e Intervention: Inhaled tiotropium (18 pg) or placebo, once daily.

e Primary Endpoint: Rate of decline in FEV1.

e Secondary Endpoints: Change in FEV1, exacerbations, and health-related quality of life.
Salmeterol/Fluticasone Propionate Trials

» Objective: To evaluate the clinical effect of inhaled Salmeterol with Fluticasone propionate in
patients with moderate to severe stable COPD.

» Design: Randomized controlled trials comparing the combination therapy to placebo or other
active treatments.
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o Participants: Patients with moderate to severe COPD.
« Intervention: Inhaled Salmeterol/Fluticasone propionate (e.g., 50/500 pg) twice daily.

e Primary Endpoints: Changes in lung function (FEV1, FEV1/FVC) and clinical symptoms
(SGRQ).

Conclusion

The available data from clinical trials suggest that Ensifentrine (FPL 14294) offers a promising
dual-action approach to COPD management by providing both bronchodilation and anti-
inflammatory effects. Its performance in improving lung function and reducing exacerbation
rates appears comparable or favorable to existing therapies. The information presented in this
guide, based on a range of studies, serves as a tool for researchers to independently assess
the findings related to this novel compound. Further independent, long-term studies will be
crucial to fully establish its position in the therapeutic landscape for COPD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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